3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole
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Overview
Description
3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole typically involves multi-step procedures. The initial step often includes the preparation of the thiazole and piperazine intermediates. These intermediates are then subjected to sulfonylation and subsequent cyclization to form the oxazole ring. The reaction conditions usually involve the use of organic solvents such as chloroform or toluene, and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the piperazine and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can produce amines .
Scientific Research Applications
3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole involves its interaction with specific molecular targets. The thiazole and oxazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-thiazole: Shares the thiazole ring but lacks the piperazine and oxazole components.
Piperazine derivatives: Similar in structure but may have different substituents on the piperazine ring.
Oxazole derivatives: Contain the oxazole ring but differ in other structural components
Uniqueness
What sets 3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole apart is its unique combination of thiazole, piperazine, and oxazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-[[4-[(4-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S2/c1-11-13(21-10-14-11)8-16-3-5-17(6-4-16)22(18,19)9-12-2-7-20-15-12/h2,7,10H,3-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJBEEXWBLWUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN2CCN(CC2)S(=O)(=O)CC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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